molecular formula C9H16N4 B13526347 4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine

4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine

Cat. No.: B13526347
M. Wt: 180.25 g/mol
InChI Key: OTQLNKFKXGCRAS-UHFFFAOYSA-N
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Description

4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 4-methyl-4H-1,2,4-triazole-3-thiol. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving heating and purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives .

Scientific Research Applications

4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-4H-1,2,4-triazol-3-yl)methanamine
  • 4-methyl-4H-1,2,4-triazole-3-thiol
  • N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]

Uniqueness

Compared to similar compounds, 4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclohexane ring provides additional stability and potential for diverse chemical modifications .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

4-(4-methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine

InChI

InChI=1S/C9H16N4/c1-13-6-11-12-9(13)7-2-4-8(10)5-3-7/h6-8H,2-5,10H2,1H3

InChI Key

OTQLNKFKXGCRAS-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1C2CCC(CC2)N

Origin of Product

United States

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